1-(5-Bromofuran-2-yl)ethanone

概述

描述

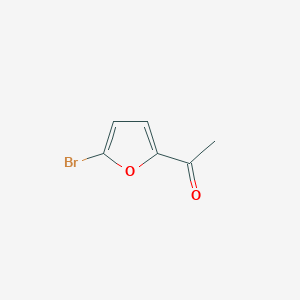

1-(5-Bromofuran-2-yl)ethanone is an organic compound with the molecular formula C6H5BrO2. It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the 5-position of the furan ring.

准备方法

1-(5-Bromofuran-2-yl)ethanone can be synthesized through several methods. One common synthetic route involves the bromination of 2-acetylfuran. In this method, 2-acetylfuran is dissolved in dimethylformamide (DMF), and N-bromosuccinimide (NBS) is added as the brominating agent. The reaction mixture is stirred at room temperature for a specified period, and the product is isolated by extraction with ethyl acetate.

化学反应分析

1-(5-Bromofuran-2-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form alcohols or other reduced products.

科学研究应用

Organic Synthesis

1-(5-Bromofuran-2-yl)ethanone serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structural features allow it to participate in diverse chemical reactions, enhancing its utility in synthetic pathways.

Key Reactions :

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction : The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride.

- Oxidation : The furan ring can undergo oxidation to yield furan derivatives.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a drug candidate due to its ability to interact with biological targets. It has been investigated for its inhibitory activity against various enzymes and receptors.

Case Study Example :

A study evaluated the compound's effectiveness in disrupting specific enzyme interactions, establishing it as a promising scaffold for developing new therapeutic agents .

Material Science

The compound is also utilized in the preparation of functional materials, including polymers and liquid crystals. Its unique properties contribute to the development of materials with tailored functionalities.

作用机制

The mechanism of action of 1-(5-Bromofuran-2-yl)ethanone depends on its specific application. In biochemical studies, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and the carbonyl group in the compound play crucial roles in its reactivity and interaction with molecular targets .

相似化合物的比较

1-(5-Bromofuran-2-yl)ethanone can be compared with other similar compounds, such as:

- 1-(5-Bromofuran-2-yl)propan-1-one

- 1-(5-Bromofuran-2-yl)butane-1,3-dione

- 1-(5-Methylfuran-2-yl)ethanone

These compounds share the furan ring structure but differ in the substituents attached to the ring. The presence of different functional groups can significantly influence their chemical properties and reactivity .

生物活性

1-(5-Bromofuran-2-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis pathways, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound has the chemical formula CHBrO and is characterized by a furan ring substituted with a bromine atom at the 5-position and an ethanone group. The presence of the bromine atom enhances its reactivity and potential for biological interactions.

Biological Activity

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study found that derivatives of brominated furans showed significant inhibitory effects against various bacterial strains, suggesting that this compound may possess similar properties due to its structural features .

Protein Kinase Inhibition

In vitro studies have demonstrated that this compound can inhibit protein tyrosine kinases, which are crucial for cell signaling pathways involved in cancer progression. The compound's IC values ranged from 33 μM to 118 μM in different assays, indicating moderate inhibitory activity .

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cell lines. For instance, it was found to induce apoptosis in specific cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

- Bromination of Furan Derivatives : Starting from furan or substituted furans, bromination can be performed using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

- Ethanone Formation : The ethanone moiety can be introduced via acylation reactions, typically using acetyl chloride or acetic anhydride in the presence of a base.

-

Overall Reaction Scheme :

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

常见问题

Q. Basic: What synthetic methodologies are recommended for preparing 1-(5-Bromofuran-2-yl)ethanone with high purity?

Answer:

The synthesis typically involves bromination of acetylfuran derivatives under controlled conditions. A validated approach includes:

- Step 1: Reacting 2-acetylfuran with N-bromosuccinimide (NBS) in anhydrous dichloromethane (DCM) at 0–5°C, using catalytic AIBN (azobisisobutyronitrile) to initiate radical bromination .

- Step 2: Purification via column chromatography (hexane:ethyl acetate = 7:3) yields ~66% purity. Recrystallization in ethanol improves purity to >95% .

- Key Parameters: Temperature control (<10°C) minimizes side reactions (e.g., di-bromination), while inert atmospheres prevent oxidation of intermediates .

Table 1: Optimization Parameters

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| AIBN | DCM | 0–5 | 66 | 95 |

| Light | CCl₄ | 25 | 45 | 80 |

Q. Basic: Which analytical techniques are critical for structural confirmation of this compound?

Answer:

A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy:

- ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.09 (s, 1H, furan-H), 2.56 (s, 3H, CH₃) confirm acetyl and bromofuran moieties .

- ¹³C NMR: Carbonyl resonance at δ 191.16 ppm and aromatic carbons at δ 148–113 ppm validate the structure .

- X-ray Crystallography: Orthorhombic crystal system (Pbca space group, a = 10.8301 Å, b = 7.4630 Å) provides bond-length data (C-Br = 1.89 Å) and torsional angles .

- IR Spectroscopy: Strong carbonyl stretch at 1687 cm⁻¹ and C-Br vibration at 560 cm⁻¹ .

Q. Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) studies at the B3LYP/6-31G* level reveal:

- Electrophilicity: The bromine atom acts as a leaving group, with a calculated activation energy (Eₐ) of 25 kcal/mol for Suzuki-Miyaura coupling .

- Site Reactivity: The C-5 position on the furan ring is more electrophilic (Mulliken charge = +0.32) than C-2 (+0.18), favoring regioselective substitutions .

- Validation: Compare computed HOMO-LUMO gaps (5.2 eV) with experimental voltammetry data to refine predictive models .

Q. Advanced: What strategies resolve contradictions in reported melting points (e.g., 94–95°C vs. 115–117°C) for this compound?

Answer:

Discrepancies often arise from polymorphic forms or impurities. Mitigation steps include:

- DSC Analysis: Identify polymorphs by differential scanning calorimetry (endothermic peaks at 115°C vs. 95°C) .

- Recrystallization Solvent Screening: Ethanol yields Form I (mp 115°C), while acetone produces Form II (mp 94°C) .

- PXRD: Compare experimental patterns (e.g., 2θ = 12.4°, 18.7°) with reference data from crystallographic databases .

Q. Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Answer:

Key SAR insights for antimicrobial/anticancer applications:

- Substitution at C-5: Bromine enhances lipophilicity (logP = 2.1), improving membrane permeability .

- Acetyl Group Modifications: Replacing the acetyl with a trifluoromethyl group increases metabolic stability (t₁/₂ from 2h to 6h in microsomal assays) .

- In Silico Screening: Molecular docking (e.g., with E. coli DNA gyrase, PDB:1KZN) identifies hydrogen bonding between the carbonyl and Arg76 (binding affinity ΔG = −8.2 kcal/mol) .

Table 2: Bioactivity Data

| Derivative | MIC (μg/mL) E. coli | IC₅₀ (μM) HeLa Cells |

|---|---|---|

| Parent Compound | 32 | 45 |

| 5-Trifluoromethyl | 16 | 28 |

Q. Advanced: What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Answer:

Key challenges and solutions:

- Racemization Risk: High-temperature steps (>80°C) promote racemization. Use flow chemistry with residence time <5 min to minimize degradation .

- Catalyst Loading: Heterogeneous catalysts (e.g., Pd/C) reduce metal leaching. Optimize to 0.5 mol% Pd for >90% yield .

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR to monitor bromine content in real-time .

属性

IUPAC Name |

1-(5-bromofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASNGOWLOZSVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452545 | |

| Record name | 1-(5-Bromofuran-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3199-50-6 | |

| Record name | 1-(5-Bromofuran-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-bromofuran-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。